Dasabuvir

NS5B polymerase thermal shift assay allosteric stabilization

Researchers studying HCV NS5B allosteric regulation require a palm I site inhibitor with fully mapped resistance-associated substitutions. Dasabuvir addresses this gap: a prototypical non-nucleoside inhibitor that retains full activity against nucleoside-site (S282T) and thumb-domain (M423T, P495A/S, V499A) variants, enabling unambiguous binding-site validation in compound screening cascades. • Superior thermal stabilization of genotype 1b NS5B (ΔTm = +7.5°C) vs. filibuvir, lomibuvir, and nesbuvir-ideal for X-ray crystallography and cryo-EM. • Validated CYP2C8 probe substrate with >10-fold exposure increase upon coadministration with strong CYP2C8 inhibitors; well-suited for pharmaceutical DDI screening panels. • RAS profile (C316Y, M414T, Y448H, S556G) fully characterized for palm I site-mediated resistance mechanism studies.

Molecular Formula C26H27N3O5S
Molecular Weight 493.6 g/mol
CAS No. 1132935-63-7
Cat. No. B606944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasabuvir
CAS1132935-63-7
SynonymsABT333;  ABT-333;  ABT 333, Dasabuvir. Trade names: Viekira Pak (with ombitasvir/paritaprevir/ritonavir tablets), Exviera.
Molecular FormulaC26H27N3O5S
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O
InChIInChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)
InChIKeyNBRBXGKOEOGLOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO (40mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dasabuvir: HCV NS5B Palm I Inhibitor Overview


Dasabuvir (ABT-333) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) RNA-dependent RNA polymerase encoded by the NS5B gene, specifically targeting the palm I allosteric binding site [1]. It is approved exclusively for use in combination with ombitasvir, paritaprevir, and ritonavir as part of the Viekira Pak fixed-dose regimen for chronic HCV genotype 1a and 1b infection [2]. Dasabuvir exhibits narrow genotypic specificity, with substantially reduced activity against genotypes 2, 3, and 4 (IC₅₀ values ranging from 900 nM to >20 µM) [1]. The compound is primarily metabolized by CYP2C8, has a terminal half-life of 5-8 hours enabling twice-daily dosing, and demonstrates approximately 70% oral bioavailability [3].

Target engagement Selective NS5B palm I allosteric site probe
Genotype specificity Genotype 1-specific research tool (1a/1b models)
Resistance profiling Non-overlapping resistance profile vs. other NS5B inhibitor classes

Dasabuvir Binding Site Specificity


Dasabuvir binds exclusively to the palm I allosteric site of the HCV NS5B polymerase, whereas other approved NS5B inhibitors target different regions—sofosbuvir binds the active site as a nucleoside analog, while other non-nucleoside inhibitors such as lomibuvir and filibuvir bind the thumb domain [1]. This binding site divergence creates fundamentally distinct resistance profiles: dasabuvir retains full activity against replicons harboring the S282T variant in the nucleoside binding site (conferring resistance to sofosbuvir) and against M423T, P495A, P495S, and V499A variants in the thumb domain (conferring resistance to thumb-binding NNIs) [1]. Conversely, C316Y, M414T, Y448H, and S556G variants in the palm I site specifically abrogate dasabuvir activity while leaving other NS5B inhibitor classes unaffected [2]. This non-overlapping resistance profile underpins dasabuvir's designated role as a component of multi-target combination therapy and precludes simple substitution with other NS5B inhibitors without virologic risk.

Nucleoside-site inhibitors (e.g., sofosbuvir)
Distinct binding sites produce non-overlapping resistance profiles; activity against S282T variants may not transfer between classes.
Thumb-domain NNIs (e.g., lomibuvir, filibuvir)
Different allosteric domains mean resistance to thumb variants does not predict palm I site vulnerability; substitution requires binding-site validation.
Pan-genotypic NS5B inhibitors for genotype 2-4 studies
Narrow genotype 1 restriction precludes direct use in genotypes 2, 3, or 4 replicon models; genotype selectivity must be confirmed.

Dasabuvir Comparative Evidence


NS5B Thermostabilization: Genotype 1b vs. 3a

In a head-to-head biophysical comparison using differential scanning fluorimetry (thermal shift assay), dasabuvir stabilized the HCV NS5B genotype 1b Con1 variant to a greater extent than comparator non-nucleoside inhibitors filibuvir, lomibuvir, and nesbuvir [1]. The thermal stabilization effect (ΔTm) reflects binding affinity and conformational locking of the polymerase. Critically, none of the tested inhibitors, including dasabuvir, produced meaningful stabilization of the genotype 3a enzyme (ΔTm ≤ 1°C for all compounds), quantitatively confirming the genotype 1 restriction observed clinically [1].

NS5B Thermostabilization: 1b vs. 3a
Head-to-head
Dasabuvir: ΔTm = +7.5°C (1b Con1); filibuvir: +3°C; lomibuvir: +3.5°C; nesbuvir: +5°C. Genotype 3a: ΔTm ≤1°C for all inhibitors.
Supports genotype 1b allosteric binding context
Thermal shift assay; recombinant NS5B proteins. Quantitatively confirms genotype 1 restriction.
NS5B polymerase thermal shift assay allosteric stabilization genotype selectivity

Replicon Potency: Genotype 1a vs. 1b

In the HCV subgenomic replicon system, dasabuvir demonstrates a consistent potency differential between genotype 1a and 1b laboratory strains. The EC₅₀ against genotype 1a (strain H77) is 7.7 nM, while against genotype 1b (strain Con1) it is 1.8 nM, representing a 4.3-fold greater potency against the 1b subtype [1]. This intra-genotype potency gradient is not universal among NS5B inhibitors—sofosbuvir (a nucleoside analog) exhibits pan-genotypic activity with less pronounced subtype differentiation, while other palm-site NNIs may display distinct 1a/1b potency ratios [2].

Replicon Potency: 1a vs. 1b
Cross-study
Genotype 1a (H77): EC₅₀ = 7.7 nM. Genotype 1b (Con1): EC₅₀ = 1.8 nM. 4.3-fold greater potency against 1b.
Reported subtype potency differentiation context
HCV subgenomic replicon system. Potency gradient informs 1b-specific model selection.
HCV replicon genotype 1a genotype 1b EC50 potency differentiation

Activity Against Non-Palm I Resistance Variants

Dasabuvir retains full activity against HCV replicons harboring specific resistance-associated substitutions (RASs) that confer high-level resistance to other NS5B inhibitor classes [1]. Specifically, dasabuvir showed no reduction in potency against the S282T variant in the nucleoside binding site, which is the primary resistance variant associated with sofosbuvir failure [1]. Similarly, dasabuvir retained full activity against replicons containing the M423T, P495A, P495S, and V499A single variants in the thumb domain—substitutions known to confer resistance to thumb-binding non-nucleoside inhibitors such as lomibuvir and filibuvir [1]. In contrast, palm I site variants (C316Y, M414T, Y448H, S556G) selected under dasabuvir pressure reduce dasabuvir susceptibility by 5-fold to >1500-fold [2].

Activity Against Non-Palm I RAS
Head-to-head
Fold-change = 1.0 (full activity retained) against S282T (nucleoside site), M423T, P495A, P495S, V499A (thumb domain). Palm I variants: 5-fold to >1500-fold reduced susceptibility.
Supports orthogonal resistance mechanism dissection
Engineered NS5B variants in replicon system. Non-overlapping profile enables class-specific probe studies.
resistance profile S282T variant thumb domain palm I site non-overlapping resistance

CYP2C8-Mediated Metabolism Profile

Dasabuvir is primarily metabolized by CYP2C8, with only a minor contribution from CYP3A [1]. This metabolic profile distinguishes dasabuvir from the majority of direct-acting antivirals (DAAs) that are predominantly CYP3A4 substrates, including paritaprevir, simeprevir, and grazoprevir [1]. Quantitatively, coadministration with a strong CYP2C8 inhibitor increases dasabuvir exposure by greater than 10-fold, whereas strong CYP3A inhibitors increase exposure by less than 50% [1]. Conversely, strong CYP3A inducers decrease dasabuvir exposure by 55–70%, while CYP2C8 induction effects are less pronounced [1]. This CYP isoform specificity creates a distinct drug-drug interaction (DDI) liability profile compared with CYP3A4-dependent DAAs.

CYP2C8-Mediated Metabolism
Class-level
CYP2C8 inhibitor: >10-fold AUC increase. CYP3A inhibitor:
CYP2C8-dependent ADME research context
Metabolism distinct from CYP3A4-dependent DAAs. Supports DDI probe substrate evaluation.
Active Metabolite M1 Contribution
Supporting
M1 EC₅₀: 39 nM (1a), 8 nM (1b). Parent EC₅₀: 7.7 nM (1a), 1.8 nM (1b). M1 retains ~20-23% potency with comparable half-life (5-8 h).
Active metabolite exposure context for PK modeling
M1-to-parent exposure ratio ≈0.6 at steady state. Relevant for washout and IVIVE protocols.
CYP2C8 substrate drug-drug interaction CYP3A4 pharmacokinetic differentiation

Active Metabolite M1 Contribution

Dasabuvir undergoes biotransformation to form the M1 metabolite, which retains antiviral activity [1]. In HCV replicon assays, the M1 metabolite exhibits EC₅₀ values of 39 nM against genotype 1a (H77) and 8 nM against genotype 1b (Con1), representing 5.1-fold and 4.4-fold reduced potency compared with the parent compound, respectively [2]. The M1 metabolite has a plasma half-life similar to that of dasabuvir (approximately 5–8 hours) and is the major circulating metabolite, with a steady-state M1-to-dasabuvir exposure ratio of approximately 0.6 [1][3]. This contrasts with certain other DAAs where metabolites are either inactive or have negligible half-lives.

Active Metabolite M1 Contribution
Supporting
M1 EC₅₀: 39 nM (1a), 8 nM (1b). Parent EC₅₀: 7.7 nM (1a), 1.8 nM (1b). M1 retains ~20-23% potency with comparable half-life (5-8 h).
Active metabolite exposure context for PK modeling
M1-to-parent exposure ratio ≈0.6 at steady state. Relevant for washout and IVIVE protocols.
M1 metabolite active metabolite pharmacokinetics half-life antiviral activity

Dasabuvir Research & Industrial Applications


NS5B Palm I Allosteric Inhibition Studies

Dasabuvir serves as the prototypical palm I site NNI for in vitro studies of HCV NS5B polymerase allosteric regulation. The compound's superior thermal stabilization of genotype 1b NS5B (ΔTm = +7.5°C) compared with filibuvir, lomibuvir, and nesbuvir [1] makes it particularly well-suited for structural biology applications including X-ray crystallography and cryo-EM, where protein stabilization is critical. Its fully characterized resistance profile—retaining activity against S282T, M423T, P495A/S, and V499A variants [2]—enables orthogonal validation of binding site specificity in compound screening cascades.

CYP2C8 Probe for In Vitro DDI Screening

Dasabuvir's established role as a sensitive CYP2C8 substrate [1] supports its use as a validated probe compound in pharmaceutical DDI screening panels. Its >10-fold exposure increase upon coadministration with strong CYP2C8 inhibitors [1] provides a robust dynamic range for detecting CYP2C8-mediated interactions. This application is distinct from CYP3A4 probe substrates (e.g., midazolam) and complements standard CYP inhibition profiling in early-stage drug development.

HCV Resistance Mechanism Dissection

Dasabuvir's well-characterized resistance-associated substitution (RAS) profile—including C316Y (1569-fold reduced susceptibility in genotype 1b), Y448H (46-fold), M414T (46-fold), and S556G (11-fold) [1]—makes it a valuable tool for dissecting palm I site-mediated resistance mechanisms. Its full retention of activity against nucleoside-site (S282T) and thumb-domain (M423T, P495A/S, V499A) variants [2] enables combinatorial studies evaluating cross-resistance between NS5B inhibitor classes and supports rational design of multi-target antiviral regimens.

Fixed-Dose Combination Reference for Genotype 1 HCV

As a component of the FDA-approved Viekira Pak fixed-dose combination [1], dasabuvir provides a regulatory-validated reference standard for studies requiring a fully characterized genotype 1-specific NNI. Its narrow genotype 1 restriction (IC₅₀ values for genotypes 2a, 2b, 3a, and 4a ranging from 900 nM to >20 µM [2]) makes it a selective tool for genotype 1-specific experimental systems, in contrast to pan-genotypic NS5B inhibitors such as sofosbuvir. This selectivity is valuable for studies where genotype-specific effects must be isolated.

Application
Selection Property
Validation Focus
NS5B allosteric inhibition studies
Palm I site binding specificity
Thermostabilization and replicon potency endpoints
CYP2C8 probe for DDI screening
CYP2C8-dependent metabolism
DDI sensitivity and isoform specificity profiling
HCV resistance mechanism dissection
Non-overlapping RAS profile
Cross-class resistance and combinatorial study design
Genotype 1 reference tool compound
Genotype 1 restriction (1a/1b)
Genotype selectivity confirmation in replicon models

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